N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-azepanecarbothioamide -

N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-azepanecarbothioamide

Catalog Number: EVT-3842444
CAS Number:
Molecular Formula: C25H24N6S
Molecular Weight: 440.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, also known as Ivacaftor, is an FDA-approved potentiator used in combination therapies for cystic fibrosis caused by the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [] Ivacaftor is known to improve the chloride channel function of CFTR. []

Relevance: Although Ivacaftor does not share the same core structure as N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-azepanecarbothioamide, it is relevant because both compounds are classified as potentiators that aim to enhance the function of ion channels. Both compounds target specific mutations in proteins involved in ion transport, highlighting a shared therapeutic approach. []

3-(6-[([1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: 3-(6-[([1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid is an investigational corrector used in cystic fibrosis therapies. [] This compound is designed to improve the cellular processing of the ∆F508-CFTR protein. []

Relevance: This compound is relevant because it is used in combination with potentiators like Ivacaftor and other newly identified potentiators, some of which may share structural similarities with N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-azepanecarbothioamide. [] Although the specific structures may differ, the combined use of correctors and potentiators like N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-azepanecarbothioamide points to a potential therapeutic strategy for cystic fibrosis. []

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl) is another investigational corrector being explored for cystic fibrosis treatment. [] Similar to the previous compound, it is aimed at improving the cellular processing of ∆F508-CFTR. []

Relevance: The relevance of this compound is similar to the previous corrector. It highlights the therapeutic approach of combining correctors with potentiators like N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-azepanecarbothioamide for potential enhanced efficacy in cystic fibrosis treatment. []

Tetrahydrobenzothiophenes, Thiooxoaminothiazoles, and Pyrazole-pyrrole-isoxazoles

Compound Description: These three chemical classes represent novel potentiators identified through high-throughput screening and structure-activity analysis. [] These compounds show promising activity in potentiating ∆F508-CFTR without interfering with corrector action. []

Relevance: N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-azepanecarbothioamide, also a potentiator, might share structural features with one or more of these chemical classes. Exploring these structural similarities could provide valuable insights into the structure-activity relationship of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-azepanecarbothioamide and its potential use in cystic fibrosis treatment. []

R-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (M-100907) and 6-Chloro-2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-1H-indole-1-carboxamide (SB-242084)

Compound Description: R-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (M-100907) and 6-chloro-2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-1H-indole-1-carboxamide (SB-242084) are selective serotonin-2A receptor antagonists investigated for their potential to lower intraocular pressure. []

Relevance: While not directly structurally similar to N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-azepanecarbothioamide, these compounds are relevant because they highlight the potential of targeting specific receptors for therapeutic effects. [] Understanding the structural features that confer selectivity for specific receptors, as demonstrated by these compounds, can be valuable in designing and optimizing N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-azepanecarbothioamide for its target. []

R-8-Hydroxy-2-(di-n-propylamino)tetralin and Flesinoxan

Compound Description: R-8-Hydroxy-2-(di-n-propylamino)tetralin and Flesinoxan are selective serotonin-1A receptor agonists studied for their potential to lower intraocular pressure. []

Relevance: These compounds, while not structurally related to N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-azepanecarbothioamide, emphasize the importance of receptor-specific targeting in drug development. [] Exploring the structural features of these agonists that contribute to their serotonin-1A receptor selectivity can provide insights for designing N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-azepanecarbothioamide with enhanced target specificity. []

Properties

Product Name

N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-azepanecarbothioamide

IUPAC Name

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide

Molecular Formula

C25H24N6S

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C25H24N6S/c32-25(31-15-7-1-2-8-16-31)28-18-11-12-19-22(17-18)30-24(21-10-4-6-14-27-21)23(29-19)20-9-3-5-13-26-20/h3-6,9-14,17H,1-2,7-8,15-16H2,(H,28,32)

InChI Key

MPSXFTAQJGENLM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.